

# Spectroscopic data for 3-Methyl-2-butanol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Methyl-2-butanol

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An In-depth Technical Guide to the Spectroscopic Data of **3-Methyl-2-butanol**

## Introduction

**3-Methyl-2-butanol** (IUPAC name: 3-methylbutan-2-ol) is a secondary alcohol with the chemical formula C5H12O.<sup>[1]</sup> It serves as a valuable model compound in spectroscopic studies due to its distinct structural features, which give rise to characteristic signals in various spectroscopic analyses. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-2-butanol**, intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data

The spectroscopic data for **3-Methyl-2-butanol** are summarized in the following tables, providing a clear and concise reference for its structural characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **3-Methyl-2-butanol** displays distinct signals corresponding to the different proton environments in the molecule.<sup>[2]</sup>

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
~3.55 - 3.62	Multiplet	1H	CH-OH
~1.77	Multiplet	1H	CH(CH <sub>3</sub> ) <sub>2</sub>
~1.18	Doublet	3H	CH <sub>3</sub> -CH(OH)
~0.93, ~0.88	Doublet	6H	(CH <sub>3</sub> ) <sub>2</sub> -CH
Variable	Singlet	1H	OH

Data sourced from a 90 MHz spectrum in CDCl<sub>3</sub>. Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[\[1\]](#)

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **3-Methyl-2-butanol** shows five distinct signals, indicating five unique carbon environments.[\[3\]](#)[\[4\]](#) The two methyl groups attached to C3 are non-equivalent due to the chiral center at C2.[\[3\]](#)[\[4\]](#)

Chemical Shift ( $\delta$ ) [ppm]	Carbon Assignment
~72.75	C2 (CH-OH)
~35.08	C3 (CH)
~19.93	C1 (CH <sub>3</sub> )
~18.15	C4 or C5 (CH <sub>3</sub> )
~17.90	C4 or C5 (CH <sub>3</sub> )

Data sourced from a 25.16 MHz spectrum in CDCl<sub>3</sub>.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-2-butanol** exhibits characteristic absorption bands that are indicative of its functional groups.[\[2\]](#)

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3600-3200 (broad)	O-H stretch	Alcohol
~2960-2870	C-H stretch	Alkane
~1470-1450	C-H bend	Alkane
~1380-1370	C-H bend (gem-dimethyl)	Alkane
~1100-1050	C-O stretch	Secondary Alcohol

Characteristic absorption bands for secondary alcohols.[\[2\]](#)

## Mass Spectrometry (MS)

The mass spectrum of **3-Methyl-2-butanol** often does not show a prominent molecular ion peak (m/z = 88).[\[5\]](#)[\[6\]](#) The fragmentation pattern is dominated by alpha cleavage and dehydration.[\[7\]](#)[\[8\]](#)

m/z	Relative Intensity	Proposed Fragment
88	Low to absent	[M] <sup>+</sup> (Molecular Ion)
73	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
70	Low	[M - H <sub>2</sub> O] <sup>+</sup>
55	Moderate	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
45	High (often base peak)	[CH(OH)CH <sub>3</sub> ] <sup>+</sup>
43	High	[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

Fragmentation is a key indicator of the structure of alcohols in mass spectrometry.[\[7\]](#) The base peak at m/z 45 is a common fragment for secondary alcohols resulting from alpha cleavage.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

## NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: For a standard  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectrum, accurately weigh 5-20 mg of **3-Methyl-2-butanol** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.[9]
- Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean NMR tube.[9][10]  $\text{CDCl}_3$  is a common choice for nonpolar organic compounds.[9]
- Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.[9]
- Transfer: Carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[9]
- Acquisition: Place the NMR tube in the spectrometer. The acquisition for a  $^1\text{H}$  spectrum is typically rapid, while a  $^{13}\text{C}$  spectrum may require a longer acquisition time. For identifying the types of carbons ( $\text{CH}$ ,  $\text{CH}_2$ ,  $\text{CH}_3$ ), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[11][12]

## IR Spectroscopy Sample Preparation and Acquisition (Neat Liquid)

- Sample Preparation: As **3-Methyl-2-butanol** is a liquid, a "neat" spectrum can be obtained without a solvent.[13][14]
- Cell Preparation: Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).[13][14]
- Sample Mounting: Place a second salt plate on top of the first to create a thin liquid film between the plates.[14][15]
- Acquisition: Mount the "sandwich" plates in the sample holder of the IR spectrometer and acquire the spectrum.[13][14] A background spectrum should be collected beforehand.[16]

- Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent like acetone and stored in a desiccator.[14]

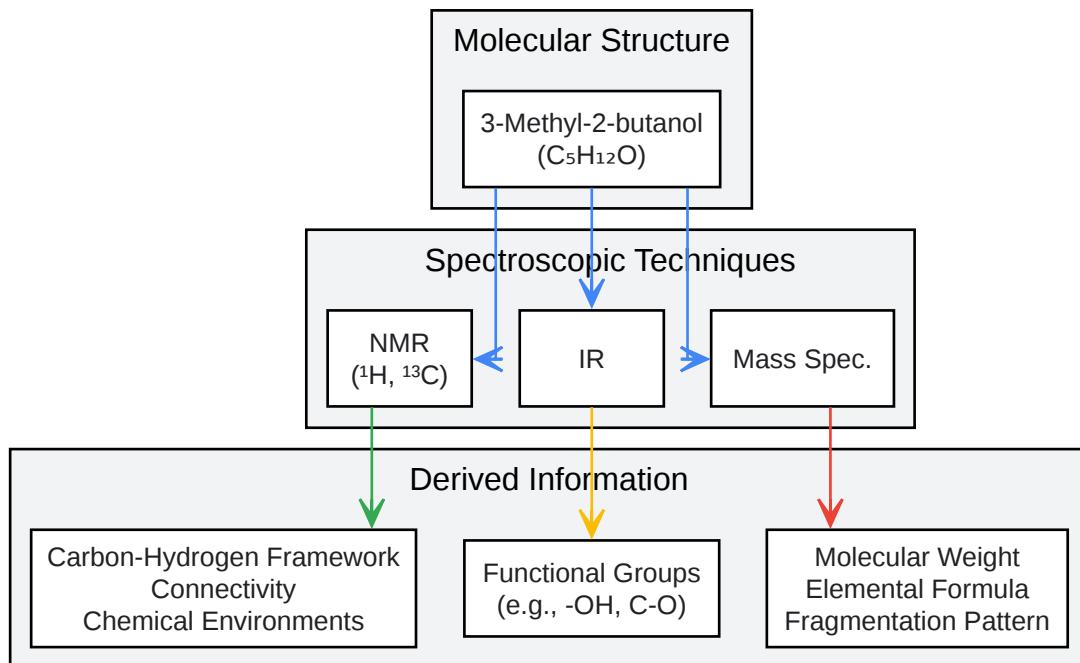
## Mass Spectrometry Sample Preparation and Acquisition (Electron Ionization)

- Sample Introduction: For a volatile liquid like **3-Methyl-2-butanol**, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).[17]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Impact ionization), causing the molecule to lose an electron and form a molecular ion ( $[M]^+$ ).[18][19]
- Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic ions.[18]
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.[18]
- Detection: A detector records the abundance of each ion, generating the mass spectrum.[18]

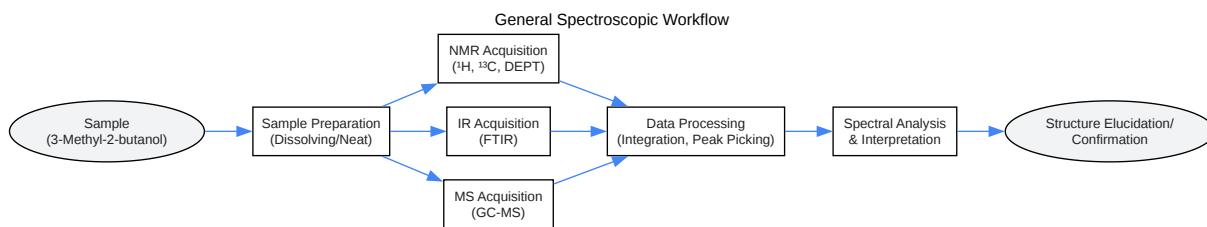
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.

## Spectroscopic Analysis of 3-Methyl-2-butanol

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Caption: Relationship between spectroscopic techniques and structural information.

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Caption: Simplified workflow for spectroscopic analysis.

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